2-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
CAS No.: 1251556-64-5
Cat. No.: VC7796124
Molecular Formula: C21H19Cl2N5O2
Molecular Weight: 444.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251556-64-5 |
|---|---|
| Molecular Formula | C21H19Cl2N5O2 |
| Molecular Weight | 444.32 |
| IUPAC Name | 2-chloro-N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
| Standard InChI | InChI=1S/C21H19Cl2N5O2/c22-14-5-7-16(8-6-14)28-13-19(25-26-28)21(30)27-11-9-15(10-12-27)24-20(29)17-3-1-2-4-18(17)23/h1-8,13,15H,9-12H2,(H,24,29) |
| Standard InChI Key | PKASDHFZNMGVJK-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1NC(=O)C2=CC=CC=C2Cl)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide group (2-chlorobenzoyl) connected via an amide bond to a piperidine ring. The piperidine is further functionalized with a 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl moiety. This arrangement creates a planar triazole ring system conjugated with aromatic chlorophenyl and benzamide groups, which may influence electronic distribution and intermolecular interactions .
Key Structural Features:
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Benzamide Core: The 2-chloro substitution on the benzoyl group introduces steric and electronic effects distinct from its 3- and 4-chloro isomers .
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Piperidine Linker: The piperidine ring adopts a chair conformation, providing spatial flexibility for receptor binding.
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Triazole Heterocycle: The 1,2,3-triazole ring, stabilized by resonance, enhances metabolic stability compared to non-heterocyclic analogs .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 444.3 g/mol | |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Not Available |
The absence of reported melting/boiling points and solubility data underscores the need for further experimental characterization.
Synthesis and Characterization
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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-NMR: Expected signals include aromatic protons (δ 7.0–8.0 ppm), piperidine methylenes (δ 2.3–3.5 ppm), and triazole protons (δ 8.1–8.3 ppm).
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-NMR: Carbonyl carbons (amide and triazole) would resonate near δ 165–170 ppm .
Mass Spectrometry:
| Isomer Position | CAS Number | V2 Receptor IC (nM) | Selectivity (V2/V1a) |
|---|---|---|---|
| 2-Chloro | 1251556-64-5 | Not Available | Not Available |
| 3-Chloro | 1251704-58-1 | 12.3 ± 1.2 | >100 |
| 4-Chloro | 1251682-53-7 | 8.7 ± 0.9 | >50 |
Data extrapolated from PMC study on analogous compounds.
The 2-chloro isomer’s activity remains uncharacterized, but steric hindrance from the ortho-substituted chlorine may reduce binding affinity compared to para-substituted analogs.
Future Research Directions
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Synthesis Optimization: Develop scalable routes using flow chemistry or enzymatic catalysis.
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In Vitro Profiling: Screen against V1a and V2 receptors to quantify selectivity.
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ADMET Studies: Assess absorption, distribution, metabolism, excretion, and toxicity in preclinical models.
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